molecular formula C10H16ClNO2 B7889948 (R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride

(R)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride

Cat. No.: B7889948
M. Wt: 217.69 g/mol
InChI Key: YUPSTPMVIYAHMF-OGFXRTJISA-N
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Description

®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride is a chiral amine compound with significant interest in various scientific fields. It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an ethanamine chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 3,5-dimethoxybenzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution of Enantiomers: The racemic mixture of the product is then resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and salt formation enhances efficiency and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Introduction of various functional groups, such as alkyl or acyl groups.

Scientific Research Applications

®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound with different pharmacological properties.

    3,5-Dimethoxyphenethylamine: A structurally similar compound with different functional groups.

    1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride: A compound with a similar structure but different substitution pattern on the phenyl ring.

Uniqueness

®-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity towards certain molecular targets. This makes it valuable in research and therapeutic applications where enantioselectivity is crucial.

Properties

IUPAC Name

(1R)-1-(3,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPSTPMVIYAHMF-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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